N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO2S2/c21-20(22,23)15-4-1-13(2-5-15)3-8-18(25)24-11-16-6-7-17(28-16)19(26)14-9-10-27-12-14/h1-2,4-7,9-10,12H,3,8,11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWKUOONLXLVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene rings, followed by the introduction of the carbonyl group and the trifluoromethyl phenyl group. The final step involves the formation of the propanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving the interaction of thiophene-containing compounds with biological systems.
Industry: It can be used in the production of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The thiophene rings and trifluoromethyl group play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key Analogs Identified :
2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (): Backbone: Propanamide with a hydroxyl and methyl branch. Aromatic substituents: 4-Nitro-3-(trifluoromethyl)phenyl group. Key differences: The nitro (-NO₂) group introduces stronger electron-withdrawing effects compared to the target compound’s unsubstituted thiophene rings. This may increase reactivity but reduce metabolic stability .
N-[3-(5-Carbamimidoylthiophen-3-yl)phenyl]-2-(4-chloro-3-fluorophenoxy)-2-methyl-propanamide (): Backbone: Propanamide with a methyl branch and phenoxy linkage. Aromatic systems: Combines a carbamimidoyl-substituted thiophene and a chlorinated/fluorinated phenyl ring.
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide (): Backbone: Thiazolidinone ring fused with an indole-carboxamide. Aromatic substituents: 4-(Trifluoromethyl)phenyl and phenyl groups. Key differences: The thiazolidinone ring introduces conformational rigidity, which may limit flexibility compared to the target compound’s methylene-linked thiophenes .
Physicochemical and Pharmacokinetic Properties (Inferred)
Biological Activity
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound that combines thiophene and amide functionalities. Its unique structure suggests potential applications in various biological contexts, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure
The compound features a thiophene ring with a carbonyl group and a propanamide moiety substituted with a trifluoromethyl phenyl group. This arrangement is expected to influence its biological activity significantly.
Molecular Formula and Weight
- Molecular Formula : C₁₉H₁₇F₃N₂O₁S₂
- Molecular Weight : Approximately 435.5 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors, potentially modulating their activity. The presence of the thiophene and trifluoromethyl groups may enhance its reactivity and selectivity towards biological targets.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit anticancer properties . For instance, derivatives containing thiophene rings have shown promising results against various cancer cell lines, including:
- TK-10 (renal cancer)
- HT-29 (colon cancer)
Research has demonstrated that certain thiophene derivatives can induce apoptosis in cancer cells, highlighting the potential of this compound in cancer therapy.
Antimicrobial Properties
Thiophene derivatives are also recognized for their antimicrobial activity . Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Study on Anticancer Activity :
- A study evaluated the anticancer effects of thiophene-containing compounds on renal cancer cells (TK-10). Results indicated that these compounds inhibited cell proliferation significantly at concentrations as low as 10 µM.
- Antimicrobial Efficacy :
- Research on similar thiophene derivatives demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 to 20 µg/mL.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves multi-step organic reactions, including:
- Coupling reactions (e.g., amide bond formation between thiophene-carbonyl and propanamide groups) using carbodiimide-based catalysts .
- Protection/deprotection strategies for reactive groups (e.g., trifluoromethylphenyl) to prevent side reactions .
- Optimization of temperature (60–80°C) and solvent systems (e.g., DMF or dichloromethane) to enhance yield .
- Purification via column chromatography or recrystallization, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Q. Which analytical techniques are critical for verifying the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) confirms substituent positions and detects impurities . For example, the trifluoromethyl group shows a distinct ¹⁹F signal at δ -63 ppm .
- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts .
- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 476.08) .
Q. How is the compound screened for initial biological activity in academic settings?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays .
- Cell viability assays (MTT or ATP-luminescence) to evaluate cytotoxicity in cancer lines (IC50 determination) .
- Binding affinity tests (SPR or ITC) quantify interactions with receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Validate assay conditions : Compare buffer pH, solvent (DMSO concentration ≤0.1%), and cell passage numbers to identify variability .
- Structure-activity relationship (SAR) analysis : Synthesize analogs (e.g., replacing thiophene with furan) to isolate active pharmacophores .
- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA to rule out false positives .
Q. What strategies are employed to elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Molecular docking simulations (AutoDock Vina) predict binding poses in target proteins (e.g., androgen receptors) using PDB structures .
- Site-directed mutagenesis : Modify candidate residues (e.g., Ser789 in kinases) to test binding affinity shifts .
- Metabolomics profiling (LC-MS/MS) identifies downstream biomarkers (e.g., arachidonic acid metabolites) in treated cells .
Q. How can synthetic protocols be optimized to scale up production without compromising purity?
- Methodological Answer :
- Flow chemistry : Continuous synthesis reduces reaction time and improves reproducibility .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, temperature) .
- In-line PAT (Process Analytical Technology) : Monitor reactions in real-time via FTIR or Raman spectroscopy .
Q. What computational methods are used to predict the compound’s physicochemical properties and stability?
- Methodological Answer :
- DFT calculations (Gaussian 16) estimate logP (≈3.2) and pKa (≈9.5 for the amide group) .
- Molecular dynamics (MD) simulations assess stability in lipid bilayers for membrane permeability studies .
- Forced degradation studies (acid/base, oxidative stress) coupled with LC-MS identify degradation pathways (e.g., hydrolysis of the thiophene-carbonyl group) .
Structural and Functional Analysis
Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?
- Methodological Answer :
- Electron-withdrawing effects : Enhances binding to hydrophobic pockets in targets (e.g., cytochrome P450) via C-F interactions .
- Metabolic stability assays (hepatocyte incubation): The CF3 group reduces oxidative metabolism, prolonging half-life (t1/2 > 4 hrs) .
Q. What are the key challenges in characterizing the compound’s polymorphic forms?
- Methodological Answer :
- XRPD (X-ray powder diffraction) : Distinguish polymorphs by unique diffraction patterns (e.g., 2θ peaks at 12.3°, 18.7°) .
- DSC (Differential Scanning Calorimetry) : Identify melting points (e.g., Form I: 131–133°C vs. Form II: 128–130°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
